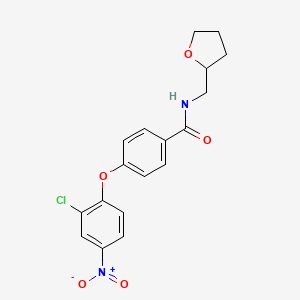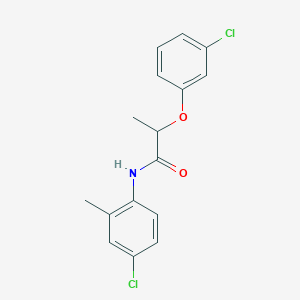![molecular formula C21H29NO5 B4077644 N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077644.png)
N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate
Descripción general
Descripción
N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate, also known as ADEP or ADEP4, is a synthetic compound that has gained attention in the scientific community for its potential applications in the field of antibiotics. ADEP is a member of a class of compounds known as acyldepsipeptides (ADEPs), which have been shown to selectively kill bacterial cells by activating the ClpP protease.
Mecanismo De Acción
The mechanism of action of N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate involves the activation of the ClpP protease, which is responsible for the degradation of misfolded or damaged proteins in bacterial cells. N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate binds to the ClpP protease and causes it to become hyperactivated, leading to the rapid degradation of cellular proteins and ultimately cell death.
Biochemical and Physiological Effects
N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate has been shown to have a number of biochemical and physiological effects on bacterial cells. Studies have shown that N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate causes a rapid and irreversible loss of ATP, which is essential for cellular energy production. N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate also causes a rapid loss of membrane potential, which is essential for maintaining the integrity of the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate is its broad-spectrum activity against a wide range of bacterial species. N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate has also been shown to be effective against antibiotic-resistant strains of bacteria, which is a major concern in the field of antibiotics. However, one limitation of N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate is its potential toxicity to mammalian cells, which could limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate. One area of interest is the development of new N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate analogs with improved activity and lower toxicity. Another area of interest is the use of N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate in combination with other antibiotics to enhance their activity against bacterial infections. Finally, there is interest in exploring the potential use of N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate in non-antibiotic applications, such as the treatment of cancer or other diseases.
Aplicaciones Científicas De Investigación
N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate has been the subject of extensive research in recent years due to its potential as a new class of antibiotics. Studies have shown that N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate is effective against a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate has also been shown to be effective against antibiotic-resistant strains of bacteria, which is a major concern in the field of antibiotics.
Propiedades
IUPAC Name |
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.C2H2O4/c1-6-9-18-15-16(4)14-17(5)19(18)21-13-12-20(10-7-2)11-8-3;3-1(4)2(5)6/h6-8,14-15H,1-3,9-13H2,4-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHZPKKKEYJLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)


![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)

![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4077634.png)
![ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4077640.png)
![3-nitro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B4077641.png)